molecular formula C26H36N8S3 B14280776 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene CAS No. 129224-99-3

2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene

Cat. No.: B14280776
CAS No.: 129224-99-3
M. Wt: 556.8 g/mol
InChI Key: FSCNSMIKGLOTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with pyrimidinyl groups, which are further modified with thioether linkages to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene core, followed by the introduction of pyrimidinyl groups through nucleophilic substitution reactions. The final steps involve the attachment of the thioether linkages and the methylpiperazine moiety under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.

    Reduction: The pyrimidinyl groups can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidinyl and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkages would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the pyrimidinyl or thiophene rings.

Scientific Research Applications

2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene involves its interaction with specific molecular targets. The thioether linkages and pyrimidinyl groups allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a thiazole ring share some structural similarities and biological activities.

    Pyrroles: Pyrrole-containing compounds also exhibit diverse biological activities and are used in medicinal chemistry.

    Pyrazolines: These compounds have a similar heterocyclic structure and are known for their pharmacological properties.

Uniqueness

What sets 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene apart is its combination of a thiophene core with pyrimidinyl and methylpiperazine moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

129224-99-3

Molecular Formula

C26H36N8S3

Molecular Weight

556.8 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-[5-[2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]pyrimidin-4-yl]thiophen-2-yl]pyrimidine

InChI

InChI=1S/C26H36N8S3/c1-31-9-13-33(14-10-31)17-19-35-25-27-7-5-21(29-25)23-3-4-24(37-23)22-6-8-28-26(30-22)36-20-18-34-15-11-32(2)12-16-34/h3-8H,9-20H2,1-2H3

InChI Key

FSCNSMIKGLOTIM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=C(S3)C4=NC(=NC=C4)SCCN5CCN(CC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.